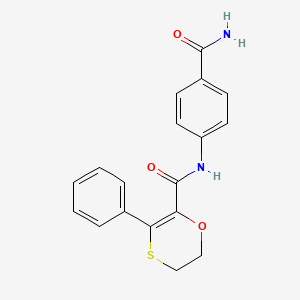![molecular formula C23H34N2O3 B12174416 2'-butyl-N-(3-methoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12174416.png)
2'-butyl-N-(3-methoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-butyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-butyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common method includes the reaction of 1-(4-methoxyphenyl)-1,3-heptanedione with an acrolein dimer in the presence of a halogenation reagent and an acid catalyst. This reaction is carried out in an organic solvent at temperatures ranging from 25°C to 100°C for 1-8 hours . The intermediate product is then further reacted under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2’-butyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions:
Oxidation: Carried out in acidic or basic media at elevated temperatures.
Reduction: Typically performed in anhydrous solvents under inert atmosphere.
Substitution: Conducted in polar aprotic solvents at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2’-butyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2’-butyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key signaling molecules and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2’-butyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spirocyclic structure, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C23H34N2O3 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2-butyl-N-(3-methoxypropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C23H34N2O3/c1-3-4-16-25-22(27)19-12-7-6-11-18(19)20(21(26)24-15-10-17-28-2)23(25)13-8-5-9-14-23/h6-7,11-12,20H,3-5,8-10,13-17H2,1-2H3,(H,24,26) |
Clave InChI |
DJAWSRMSEQXZSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B12174337.png)

![N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12174355.png)
![4-fluoro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B12174358.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B12174371.png)
![N-(4-methoxybenzyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B12174379.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12174380.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B12174382.png)

![N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12174384.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B12174391.png)

![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B12174415.png)
